molecular formula C12H27Cl2N3O B1392402 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220018-91-6

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No.: B1392402
CAS No.: 1220018-91-6
M. Wt: 300.27 g/mol
InChI Key: DQLBLEWHXJZNGU-UHFFFAOYSA-N
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Description

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C12H26ClN3O and a molecular weight of 263.81 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride involves several steps. One common method includes the reaction of piperazine with piperidine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazinyl or piperidinyl groups can be replaced with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride can be compared with other similar compounds, such as:

  • 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
  • 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-propanol dihydrochloride

These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

2-[4-(piperidin-2-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13-12;;/h12-13,16H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLBLEWHXJZNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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